7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrano[4,3-b]pyridine core, which is a fused ring system containing both pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Formation of the Pyran Ring: The pyran ring is formed through cyclization reactions, often involving the use of catalysts to facilitate the ring closure.
Introduction of Functional Groups: Functional groups such as the hydroxyl and nitrile groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
7-ethyl-2-hydroxy-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Lacks the methyl group at the 7-position.
7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Lacks the ethyl group at the 7-position.
2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Lacks the ethyl group at the 7-position.
Uniqueness
The presence of both ethyl and methyl groups at the 7-position, along with the hydroxyl and nitrile functional groups, makes 7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile unique
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-ethyl-7-methyl-2-oxo-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(2)5-10-9(7-16-12)4-8(6-13)11(15)14-10/h4H,3,5,7H2,1-2H3,(H,14,15) |
InChI Key |
QJJKDPQXRFSKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)C=C(C(=O)N2)C#N)C |
Origin of Product |
United States |
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